

Diisooctyl Fumarate: Molecular Characterization, Synthesis, and Biomedical Applications

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Compound of Interest

Compound Name: Diisooctyl fumarate

CAS No.: 1330-75-2

Cat. No.: B075178

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Executive Summary

Diisooctyl fumarate (DOF) is a versatile diester compound utilized extensively across polymer science, materials engineering, and increasingly, biomedical drug delivery systems. This technical guide provides an authoritative analysis of DOF, detailing its molecular characteristics, synthesis protocols, analytical validation methods, and its mechanistic role as a plasticizer and chain-transfer agent in pharmaceutical and polymeric formulations.

Physicochemical Identity and Molecular Profiling

Diisooctyl fumarate is synthesized via the esterification of fumaric acid with isooctyl alcohol. The dual isooctyl chains impart significant hydrophobicity and steric bulk, which are critical for its function as a plasticizer and matrix modifier in biomaterials[1].

The structural formula

yields a molecular weight of 340.50 g/mol [2]. At room temperature, it exists as a stable, low-viscosity liquid with excellent resistance to hydrolysis[1].

Table 1: Fundamental Chemical Properties of **Diisooctyl Fumarate**

Property	Value
Chemical Name	Diisooctyl fumarate
IUPAC Name	bis(6-methylheptyl) (E)-but-2-enedioate
CAS Registry Number	1330-75-2[3]
Molecular Formula	[2]
Molecular Weight	340.50 g/mol [2]
Density	~0.945 g/cm ³ [2]
Boiling Point	~190.4 °C[3]
Physical State	Liquid (at standard temperature and pressure) [1]

Synthesis Methodology: Catalytic Esterification

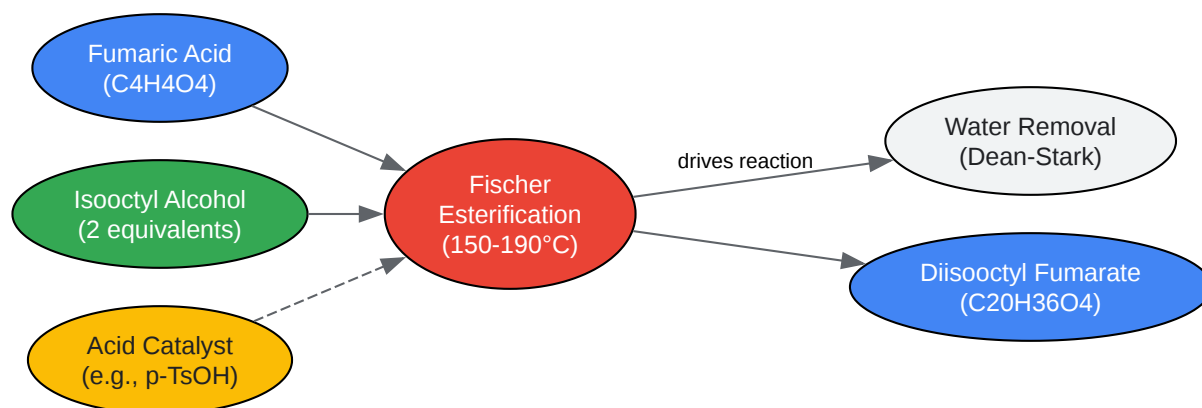
The production of DOF relies on a classic Fischer esterification workflow. To ensure high yield and purity suitable for downstream biomedical applications, the reaction must be carefully driven forward using continuous byproduct removal.

Step-by-Step Synthesis Protocol

- **Reagent Preparation:** Charge a dry, round-bottom reaction vessel with 1.0 molar equivalent of fumaric acid and 2.2 molar equivalents of isooctyl alcohol.
 - **Causality:** The slight stoichiometric excess of the alcohol acts as a reactant pool to drive the equilibrium toward the product side.
- **Catalyst Addition:** Introduce an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) at 0.5–1.0% w/w.
 - **Causality:** The acid protonates the carbonyl oxygen of the fumaric acid, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic

attack by the isooctyl alcohol.

- Azeotropic Distillation: Add a solvent such as toluene to act as an azeotroping agent. Heat the mixture to reflux (approx. 150–190°C).
- Water Removal: Utilize a Dean-Stark apparatus to continuously trap and remove the water byproduct.
 - Causality: According to Le Chatelier's principle, the constant removal of water prevents the reverse hydrolysis reaction, shifting the chemical equilibrium exclusively to the right to maximize ester yield.
- Neutralization and Washing: Once water evolution ceases, cool the mixture to room temperature. Wash the organic layer with a weak aqueous base (e.g., 5%) to neutralize the acid catalyst, followed by successive brine washes to remove residual salts.
- Purification: Remove the toluene and unreacted isooctyl alcohol via vacuum distillation to isolate the pure **diisooctyl fumarate**.



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Synthesis Pathway and Reaction Logic of **Diisooctyl Fumarate**.

Analytical Characterization and Validation

Every synthesis protocol must be a self-validating system. To ensure the integrity of the synthesized DOF for sensitive applications, rigorous analytical characterization is mandatory:

- **H-NMR Spectroscopy:** Validates the molecular backbone. The trans-olefinic protons of the fumarate core typically appear as a distinct singlet around 6.8 ppm. The complex multiplet from 4.0–4.2 ppm confirms the ester linkage (protons adjacent to the oxygen).
- **FTIR Spectroscopy:** The presence of the ester carbonyl stretch at $\sim 1720\text{ cm}^{-1}$ and the C=C stretch at $\sim 1645\text{ cm}^{-1}$ confirm the functional groups. The absence of a broad O-H stretch ($\sim 3300\text{ cm}^{-1}$) verifies the complete conversion of the starting acid and alcohol.
- **GC-MS:** Confirms the target molecular weight of 340.50 g/mol and assesses purity by separating any residual monoesters or structural isomers.

Mechanistic Role in Polymer Science and Drug Development

DOF is highly valued as an additive in advanced materials. Its primary functions are plasticization and molecular weight regulation[1],[4].

Plasticization in Polymeric Biomaterials

In drug delivery systems (e.g., transdermal patches or implantable matrices), the base polymer (such as PVC or specific acrylates) can be inherently rigid. DOF intercalates between polymer chains. The bulky isooctyl groups increase the free volume within the polymer matrix, disrupting intermolecular dipole-dipole interactions[1]. This effectively lowers the glass transition temperature (

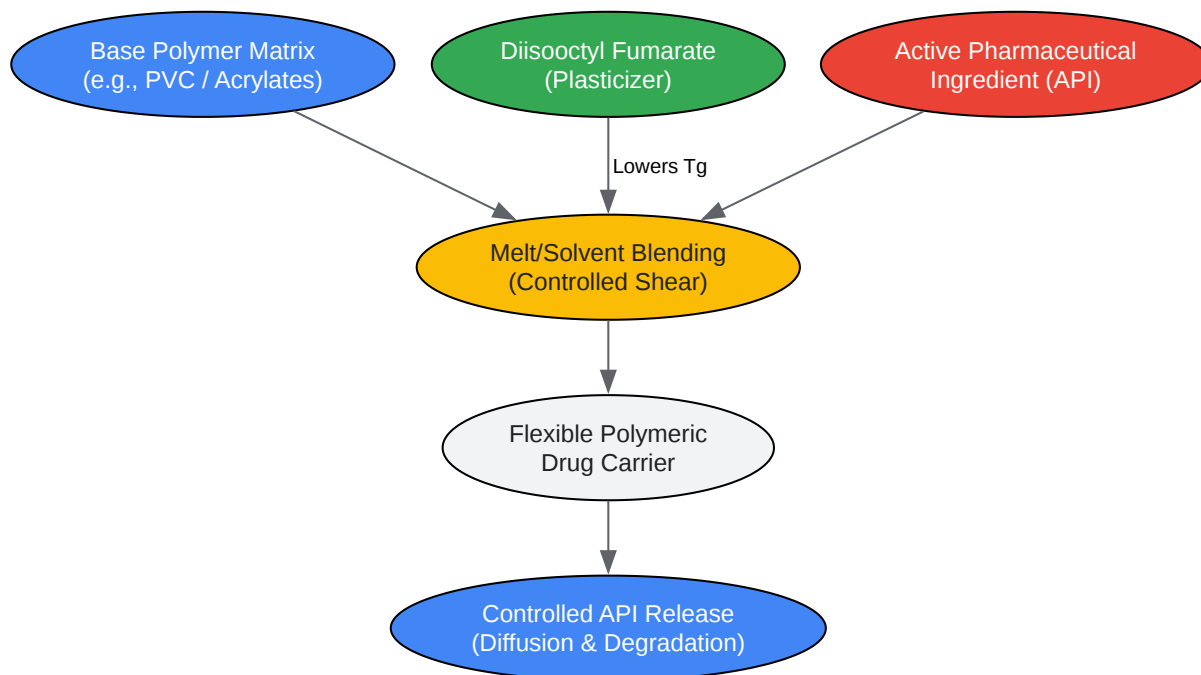
), rendering the polymer flexible and facilitating the controlled diffusion of Active Pharmaceutical Ingredients (APIs).

Molecular Weight Regulation

During the synthesis of acrylate-based polymers, DOF acts as a chain-transfer agent[4]. It regulates the molecular weight of the growing polymer chain by terminating the radical of one chain and initiating a new one. This directly impacts the degradation rate, viscosity, and release kinetics of the final polymeric drug delivery vehicle.

Experimental Workflow: Formulation of a DOF-Plasticized Drug Carrier

- Matrix Solvation: Dissolve the base polymer (e.g., medical-grade PVC or polyacrylate) in a suitable volatile solvent (e.g., THF or ethyl acetate) under continuous magnetic stirring until optically clear.
- Plasticizer Integration: Add DOF (typically 10–30% w/w relative to the polymer).
 - Causality: The concentration of DOF is precisely titrated to achieve the target T_g ; higher DOF concentrations yield a softer matrix with faster API release kinetics due to increased chain mobility.
- API Loading: Introduce the hydrophobic API into the solution. The low polarity of DOF enhances the solubility and uniform dispersion of hydrophobic drugs within the matrix, preventing premature crystallization.
- Film Casting: Cast the homogeneous solution onto a non-stick release liner using a doctor blade to ensure uniform thickness (e.g., 100 μm clearance).
- Solvent Evaporation: Dry the film in a convection oven with a controlled temperature ramp.
 - Causality: Gradual heating evaporates the solvent without inducing bubble formation (solvent boiling) or thermal degradation of the API, leaving behind a flexible, solid-state drug carrier.



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Mechanism of Action in Polymeric Drug Delivery Systems.

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